N-(3,3-Difluoro-cyclobutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
CAS No.:
Cat. No.: VC13738680
Molecular Formula: C17H22BF2NO3
Molecular Weight: 337.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22BF2NO3 |
|---|---|
| Molecular Weight | 337.2 g/mol |
| IUPAC Name | N-(3,3-difluorocyclobutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H22BF2NO3/c1-15(2)16(3,4)24-18(23-15)12-7-5-11(6-8-12)14(22)21-13-9-17(19,20)10-13/h5-8,13H,9-10H2,1-4H3,(H,21,22) |
| Standard InChI Key | GPDWRJUDDJKCSI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CC(C3)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CC(C3)(F)F |
Introduction
N-(3,3-Difluoro-cyclobutyl)-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzamide is a complex organic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound combines a difluorocyclobutyl group with a boron-containing dioxaborolane moiety, which may enhance its chemical reactivity and biological activity.
Synthesis and Preparation
The synthesis of N-(3,3-Difluoro-cyclobutyl)-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzamide typically involves multiple steps, although detailed synthesis protocols are not widely available in the literature. Generally, compounds with similar structures are synthesized through reactions involving boronic acids or esters and appropriate coupling partners.
Potential Applications
Compounds with similar structures to N-(3,3-Difluoro-cyclobutyl)-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzamide have been studied for their biological activities, including interactions with various biological targets. The presence of the difluorocyclobutyl group may enhance biological activity, while the dioxaborolane unit could contribute to chemical reactivity and stability.
Related Compounds and Their Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume